Defensamide
Overview
Description
Defensamide is an activator of sphingosine kinase 1 (SPHK1). It increases sphingosine-1-phosphate (S1P) levels in primary human keratinocytes .
Synthesis Analysis
Defensamide is a synthetically derived compound . It has been used as an intermediate in the synthesis of fungal metabolites sinuxylamide A and compounds with anticancer and antibacterial activities .Molecular Structure Analysis
The molecular formula of Defensamide is C16H23NO4 . The exact molecular weight is 293.16 .Chemical Reactions Analysis
Defensamide can modulate the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . In cultured keratinocytes, treatment with defensamide (100uM) increased CAMP mRNA and protein expression .Physical And Chemical Properties Analysis
The molecular weight of Defensamide is 293.36 and its molecular formula is C16H23NO4 .Scientific Research Applications
Antifungal Applications : Defensamide-inspired polyacrylamides exhibit potent antifungal activity against Candida albicans and other pathogenic fungi with limited toxicity to mammalian cells, outperforming commercial antifungals like amphotericin B in terms of therapeutic index (Schaefer et al., 2021).
Mechanisms of Action : Plant defensins, similar to defensamide, display activity against a range of organisms, including fungi, bacteria, and insects. Their mode of action involves disrupting microbial cell viability through various mechanisms, making them attractive candidates for developing new antimicrobial agents (Vriens et al., 2014).
Therapeutic Potential Against Viruses : Defensins, including defensamide analogues, could be developed as therapeutic molecules against viruses like SARS-CoV-2. They work by disrupting membrane permeation and inhibiting metabolic processes in microbes (Banu et al., 2022).
Antimicrobial Activities Beyond Membrane Perturbation : Defensins demonstrate diverse antimicrobial activities, including specific interactions with microbial lipid receptors, which aids in their targeted action against microbes (Wilmes et al., 2011).
Antiviral Applications : Human defensins, from which defensamide is inspired, show potential as antiviral agents against pathogens like HIV, influenza, RSV, and dengue virus. They could be used for prophylactic and therapeutic applications, highlighting their versatility in antiviral therapy (Park et al., 2018).
Potential in Antimicrobial Peptide Development : The broad antimicrobial properties of defensins, including defensamide, and their unique action mechanisms, make them a focus of research for developing next-generation anti-infectives (Verma et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVWZMJUZJPBU-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149265 | |
Record name | N-Hexanoyltyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Defensamide | |
CAS RN |
1104874-94-3 | |
Record name | N-Hexanoyltyrosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hexanoyltyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HEXANOYLTYROSINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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